

An In-depth Technical Guide to N-methylcyclopentanamine (CAS Number: 2439-56-7)

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Compound of Interest

Compound Name: *N*-methylcyclopentanamine

Cat. No.: B1588395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-methylcyclopentanamine**, a secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.

Chemical Identity and Physical Properties

N-methylcyclopentanamine is a cyclic aliphatic amine. Its core structure consists of a five-membered cyclopentane ring bonded to a methylamino group.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	2439-56-7
Molecular Formula	C ₆ H ₁₃ N
IUPAC Name	N-methylcyclopentanamine
Synonyms	Cyclopentyl-methyl-amine, N-cyclopentyl-N-methylamine, N-Methylcyclopentylamine
InChI Key	KKTBUCSVHSCATGB-UHFFFAOYSA-N [1]
SMILES	CNC1CCCC1 [1]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	99.17 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	119.7 - 122 °C at 760 mmHg	[2] [3]
Density	0.8 - 0.84 g/cm ³	[2] [3]
Flash Point	6.9 °C	[2] [3]
Vapor Pressure	15.8 mmHg at 25°C	[2]
Refractive Index	1.448	[2]
pKa	10.94 ± 0.20 (Predicted)	[2]
LogP	1.1 (Predicted)	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **N-methylcyclopentanamine**.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of **N-methylcyclopentanamine** exhibits characteristic signals corresponding to the protons on the cyclopentyl ring and the N-methyl group.

- N-CH₃: A singlet or a closely coupled multiplet for the methyl protons.
- CH-N: A multiplet for the proton on the carbon attached to the nitrogen.
- Cyclopentyl CH₂: A series of overlapping multiplets for the methylene protons of the cyclopentane ring.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

- N-CH₃: A signal for the methyl carbon.
- CH-N: A signal for the carbon of the cyclopentane ring bonded to the nitrogen.
- Cyclopentyl CH₂: Signals for the methylene carbons of the cyclopentane ring.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of **N-methylcyclopentanamine** would show characteristic absorption bands for a secondary amine.[1][4]

- N-H Stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.
- C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.
- C-N Stretch: A medium to weak band in the fingerprint region.

Experimental Protocols

3.1. Synthesis via Reductive Amination

A common and effective method for the synthesis of **N-methylcyclopentanamine** is the reductive amination of cyclopentanone with methylamine.[5][6][7] This reaction proceeds

through the formation of an intermediate imine or enamine, which is then reduced to the final amine product.

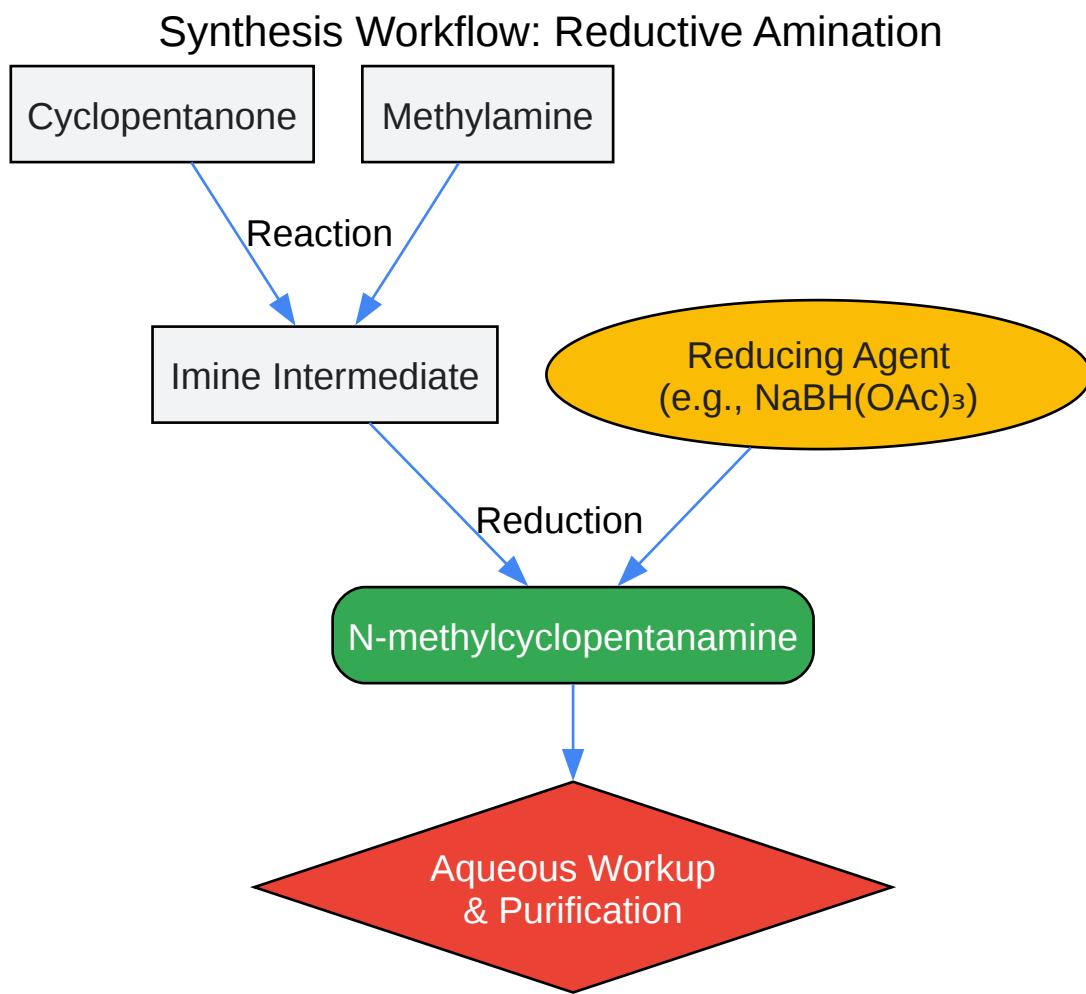
Materials:

- Cyclopentanone
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Reducing agent (e.g., sodium borohydride (NaBH_4), sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$))^[5]
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Acid catalyst (optional, e.g., acetic acid)

Procedure:

- In a round-bottom flask, dissolve cyclopentanone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine to the cooled cyclopentanone solution.
- If using, add a catalytic amount of acetic acid.
- Stir the reaction mixture at a low temperature for a specified time to allow for the formation of the imine/enamine intermediate.
- Gradually add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the low temperature to control the reaction rate.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction by carefully adding water or a dilute acid solution.

- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by distillation to obtain pure **N-methylcyclopentanamine**.



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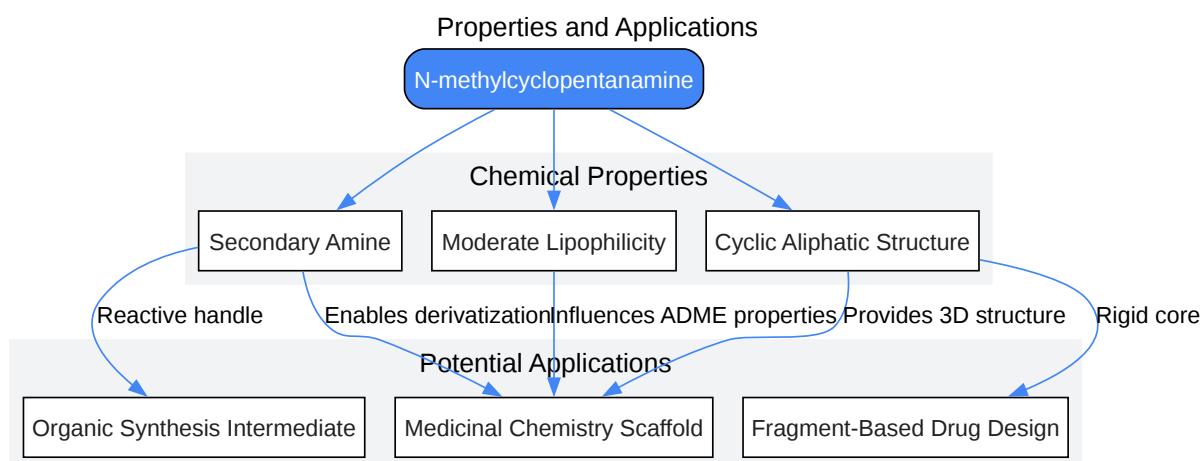
Caption: A generalized workflow for the synthesis of **N-methylcyclopentanamine**.

Applications in Research and Drug Development

N-methylcyclopentanamine serves as a valuable scaffold in medicinal chemistry and drug discovery. The presence of the N-alkylated cyclopentylamine motif is found in various

biologically active compounds.[8][9]

- **Scaffold for Novel Therapeutics:** The cyclopentyl group provides a rigid, three-dimensional structure that can be exploited for specific binding to biological targets. The secondary amine provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
- **Modulation of Physicochemical Properties:** The N-methyl and cyclopentyl groups influence the lipophilicity and metabolic stability of a parent molecule, which are critical parameters in drug design.[8]
- **Intermediate in Complex Syntheses:** This compound can be used as a key intermediate in the total synthesis of more complex natural products or pharmaceutical agents.



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Caption: The relationship between the properties and applications of **N-methylcyclopentanamine**.

Safety and Handling

N-methylcyclopentanamine is a flammable liquid and should be handled with appropriate safety precautions.[\[10\]](#)

Table 3: Hazard Information

Hazard	Description
GHS Pictograms	Flammable Liquid, Health Hazard
Hazard Statements	Highly flammable liquid and vapor (H225). May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). [11] [12]
Precautionary Statements	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [12]

Handling and Storage:

- Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[10\]](#)

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always refer to the most current Safety Data Sheet (SDS) for **N-methylcyclopentanamine** before handling.

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